Replacing this scaffold with simpler analogs cuts synthetic versatility and can cause premature dehalogenation during amide coupling. This tri-orthogonal building block solves these challenges: - Selective 4-COOH amide coupling without affecting 7-Cl; - Retained 7-Cl for late-stage Suzuki cross-coupling; - Acidic 2-Me enables Knoevenagel condensation to pi-conjugated systems. Guarantees 98% purity with consistent lot-to-lot quality. In stock for immediate dispatch.
7-Chloro-2-methylquinoline-4-carboxylic acid (CAS: 59666-15-8) is a highly functionalized, multi-reactive heterocyclic building block central to the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials . Featuring a precise substitution pattern on the quinoline core, it offers three orthogonal sites for chemical modification: a 4-carboxylic acid for rapid amide or ester formation, a 7-chloro substituent for transition-metal-catalyzed cross-coupling, and an acidic 2-methyl group capable of undergoing condensation reactions [1]. In procurement contexts, this compound is prioritized for its ability to serve as a versatile central scaffold in library generation, offering predictable reactivity profiles and higher halogen retention during coupling compared to its des-methyl or bromo-substituted counterparts.
Attempting to substitute 7-chloro-2-methylquinoline-4-carboxylic acid with simpler analogs, such as 2-methylquinoline-4-carboxylic acid or 7-chloroquinoline-4-carboxylic acid, fundamentally compromises synthetic versatility and process efficiency [1]. Lacking the 7-chloro group eliminates the possibility of late-stage diversification via palladium-catalyzed cross-coupling, forcing manufacturers to rely on pre-functionalized starting materials that increase overall step count [2]. Conversely, omitting the 2-methyl group prevents the straightforward synthesis of extended pi-conjugated systems via Knoevenagel condensation, which are critical motifs in specific kinase inhibitors. Furthermore, substituting the 7-chloro with a 7-bromo group leads to premature dehalogenation during amide coupling at the 4-position, resulting in lower purity and necessitating costly chromatographic purification [3].
During the synthesis of complex pharmaceutical libraries, the stability of the halogen substituent during functionalization of the carboxylic acid is paramount. 7-Chloro-2-methylquinoline-4-carboxylic acid demonstrates high chemoselectivity, maintaining >95% halogen retention during aggressive amide coupling conditions (e.g., HATU/DIPEA). In contrast, the 7-bromo comparator exhibits up to 15% premature debromination or side reactions under identical conditions, significantly complicating downstream purification [1].
| Evidence Dimension | Halogen retention during HATU-mediated amide coupling |
| Target Compound Data | >95% retention of the 7-chloro group |
| Comparator Or Baseline | 7-Bromo-2-methylquinoline-4-carboxylic acid (85% retention) |
| Quantified Difference | 10-15% higher chemoselectivity/retention for the target compound |
| Conditions | HATU, DIPEA, DMF, room temperature, 12 hours |
High chemoselectivity eliminates the need for intermediate protection/deprotection steps, directly reducing raw material costs and cycle times in industrial synthesis.
The 7-chloro substituent provides a highly controlled site for late-stage diversification. While 4-chloroquinolines are highly reactive and often difficult to control, the 7-chloro position in this compound requires specific activation (e.g., XPhos Pd G3), allowing the 4-carboxylic acid to be fully elaborated first. Once activated, the 7-chloro position undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids in >85% yield, providing a strictly controlled two-stage functionalization sequence that isomeric or unsubstituted analogs cannot offer[1].
| Evidence Dimension | Cross-coupling yield post-amide formation |
| Target Compound Data | >85% yield using XPhos Pd G3 |
| Comparator Or Baseline | Unsubstituted 2-methylquinoline-4-carboxylic acid (0% yield, lacks coupling site) |
| Quantified Difference | Enables orthogonal late-stage arylation impossible in the baseline compound |
| Conditions | Aryl boronic acid, XPhos Pd G3, K3PO4, 1,4-Dioxane/H2O, 100 °C |
Enables the rapid generation of diverse chemical libraries from a single advanced intermediate, crucial for accelerating structure-activity relationship (SAR) studies.
The acidity of the 2-methyl group is a key differentiator for synthesizing extended conjugated systems. 7-Chloro-2-methylquinoline-4-carboxylic acid readily undergoes Knoevenagel condensation with aromatic aldehydes, achieving >90% conversion to the corresponding styryl derivative within 4 hours. In direct comparison, a 2-ethyl comparator suffers from significant steric hindrance, resulting in yields below 60% even after extended heating times [1].
| Evidence Dimension | Knoevenagel condensation yield with benzaldehyde derivatives |
| Target Compound Data | >90% conversion within 4 hours |
| Comparator Or Baseline | 7-Chloro-2-ethylquinoline-4-carboxylic acid (<60% conversion) |
| Quantified Difference | >30% increase in yield and significantly reduced reaction time |
| Conditions | Benzaldehyde, Ac2O, reflux, 4 hours |
Maximizes throughput and minimizes energy consumption when synthesizing styryl-based kinase inhibitors or optoelectronic materials.
Leveraging the robust chemoselectivity of the 4-carboxylic acid during amide coupling [1], this compound is the ideal starting material for generating diverse libraries of 7-chloroquinoline derivatives. The retained 7-chloro group is essential for the biological activity of many infectious disease targets, mimicking the established pharmacophore of chloroquine analogs while allowing for novel structural variations at the 2- and 4-positions.
The orthogonal reactivity of this scaffold is perfectly suited for kinase inhibitor design. The 2-methyl group can be condensed to create specific hinge-binding motifs [2], the 4-carboxylic acid can be converted to an amide to interact with the solvent-exposed region, and the 7-chloro group allows for fine-tuning of hydrophobic pocket interactions via late-stage Suzuki coupling[3].
For materials science applications, the high-yielding Knoevenagel condensation of the 2-methyl group [2] enables the efficient synthesis of push-pull styryl dyes. The 4-carboxylic acid serves as an excellent anchoring group for dye-sensitized solar cells (DSSCs) or for bioconjugation in fluorescence imaging, making this compound a superior precursor compared to analogs lacking the anchoring or condensation sites.